molecular formula C38H60O12 B2511237 (1beta,3beta,25S)-3-Hydroxyspirost-5-en-1-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-xylopyranoside CAS No. 125225-63-0

(1beta,3beta,25S)-3-Hydroxyspirost-5-en-1-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-xylopyranoside

Cat. No.: B2511237
CAS No.: 125225-63-0
M. Wt: 708.886
InChI Key: SKHJNNFXCKTDBG-INLHBEQGSA-N
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Description

This compound is also known as (3beta,25R)-17-Hydroxyspirost-5-en-3-yl O-alpha-L-arabinofuranosyl-(1→4)-O-[6-deoxy-alpha-L-mannopyranosyl-(1→2)]-beta-D-glucopyranoside . Its molecular formula is C 44 H 70 O 17 .

Scientific Research Applications

1. Cytotoxic Activity and Cancer Research

  • Steroidal saponins, including compounds similar to (1beta,3beta,25S)-3-Hydroxyspirost-5-en-1-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-xylopyranoside, have been investigated for their cytotoxic activity against cancer cell lines. For instance, steroidal saponins isolated from Tupistra wattii showed cytotoxic activity against the K562 cancer cell line in vitro (Shen et al., 2003).

2. Structural Analysis in Steroidal Saponins

  • Steroidal glycosides, structurally similar to the compound , have been extracted from various plants like Ruscus hypophyllum. Their chemical structures were determined using comprehensive spectroscopic analysis, including 2D NMR spectroscopy (Mimaki et al., 2008).

3. Glycoprotein Processing Research

  • Research has been conducted on analogues of mannopyranose disaccharides, components of oligosaccharides found in N-glycoproteins, which are important in glycoprotein processing. These studies are relevant for understanding the role of such steroidal glycosides in biological processes (Johnston & Pinto, 1998).

4. Exploration of Natural Plant Compounds

  • Research involving steroidal saponins from Tacca integrifolia has provided insights into the variety of natural compounds derived from plants and their potential biological activities. Such studies contribute to the broader understanding of steroidal glycosides and their derivatives (Shwe et al., 2010).

5. Antifertility Agents Research

  • Seco-steroids have been synthesized and studied as potential postcoital antifertility agents. Research in this domain provides insights into the applications of steroidal compounds in reproductive health (Neyyarapally et al., 1973).

Properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H60O12/c1-17-8-11-38(46-15-17)18(2)28-26(50-38)14-24-22-7-6-20-12-21(39)13-27(37(20,5)23(22)9-10-36(24,28)4)48-35-33(30(42)25(40)16-45-35)49-34-32(44)31(43)29(41)19(3)47-34/h6,17-19,21-35,39-44H,7-16H2,1-5H3/t17-,18+,19+,21-,22-,23+,24+,25-,26+,27-,28+,29+,30+,31-,32-,33-,34+,35+,36+,37+,38-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHJNNFXCKTDBG-CYHWERFBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(CO7)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H60O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347272
Record name (1beta,3beta,25S)-3-Hydroxyspirost-5-en-1-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-xylopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

708.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125225-63-0
Record name (1beta,3beta,25S)-3-Hydroxyspirost-5-en-1-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-xylopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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